molecular formula C8H4BrN3 B13545081 4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile

4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile

Cat. No.: B13545081
M. Wt: 222.04 g/mol
InChI Key: BBSWCQXHUGUESG-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile: is a heterocyclic compound with the chemical formula C8H5BrN2O2. It belongs to the pyrazolo[1,5-a]pyridine family and features a fused pyrazole and pyridine ring system. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile. One straightforward method involves the reaction of 4-bromopyrazole with malononitrile in the presence of a base. The reaction proceeds through cyclization and nitrile addition to yield the desired compound.

Reaction Conditions::
  • Reactants: 4-bromopyrazole, malononitrile
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Temperature: Elevated temperature (typically reflux)
  • Reaction time: Several hours

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient manufacturing.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: 4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile can undergo nucleophilic substitution reactions at the bromine position.

    Oxidation/Reduction Reactions: Depending on the reaction conditions, it may participate in oxidation or reduction processes.

Common Reagents::

    Nucleophiles: Alkoxides, amines

    Oxidizing Agents: Hydrogen peroxide (HO), sodium hypochlorite (NaClO)

    Reducing Agents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)

Major Products:: The major products formed during reactions with this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential use in drug discovery due to its unique structure.

    Industry: As a precursor for functional materials.

Mechanism of Action

The exact mechanism by which 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)4-6(5-10)11-12/h1-4H

InChI Key

BBSWCQXHUGUESG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)C(=C1)Br

Origin of Product

United States

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